5-Bromo-2,4-dimethoxyphenylboronic acid, pinacol ester
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Overview
Description
5-Bromo-2,4-dimethoxyphenylboronic acid, pinacol ester: is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its boronic ester functional group, which makes it a valuable reagent for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
Boronic esters, including this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction . The targets in these reactions are typically carbon atoms in organic molecules where new carbon-carbon bonds can be formed.
Mode of Action
The compound participates in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a new bond with an electrophilic organic group. In the transmetalation step, the boronic ester transfers its organic group to the palladium .
Biochemical Pathways
The Suzuki–Miyaura reaction is a key pathway in which this compound is involved. This reaction is used to create biaryl compounds, which are common structural motifs in pharmaceuticals and organic materials . The downstream effects of this reaction depend on the specific molecules being coupled and can lead to a wide range of organic compounds.
Pharmacokinetics
It’s important to note that the compound’s boronic ester group can be susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s bioavailability and stability in biological systems.
Result of Action
The primary result of the compound’s action in the Suzuki–Miyaura reaction is the formation of a new carbon-carbon bond. This allows for the synthesis of complex organic molecules from simpler precursors . The specific molecular and cellular effects would depend on the nature of the resulting compound.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of hydrolysis of the boronic ester group . Additionally, the presence of a palladium catalyst and suitable reaction partners is necessary for the compound to participate in the Suzuki–Miyaura reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-dimethoxyphenylboronic acid, pinacol ester typically involves the reaction of 5-Bromo-2,4-dimethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving 5-Bromo-2,4-dimethoxyphenylboronic acid, pinacol ester.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions or hydrogen peroxide.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Acids or Hydrogen Peroxide: Used in protodeboronation reactions.
Major Products:
Biaryls or Substituted Alkenes: Formed in Suzuki-Miyaura cross-coupling reactions.
Deboronated Products: Formed in protodeboronation reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Medicine:
Drug Development: Employed in the synthesis of pharmaceutical intermediates.
Industry:
Material Science: Used in the development of advanced materials with specific properties.
Comparison with Similar Compounds
- Phenylboronic Acid, Pinacol Ester
- 4-Methoxyphenylboronic Acid, Pinacol Ester
- 2,4-Dimethoxyphenylboronic Acid, Pinacol Ester
Uniqueness:
- 5-Bromo-2,4-dimethoxyphenylboronic acid, pinacol ester is unique due to the presence of both bromine and methoxy groups, which provide distinct reactivity and selectivity in chemical reactions . This makes it particularly valuable in the synthesis of complex molecules where specific functional groups are required .
Properties
IUPAC Name |
2-(5-bromo-2,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BBrO4/c1-13(2)14(3,4)20-15(19-13)9-7-10(16)12(18-6)8-11(9)17-5/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMHCUJQCLDWKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BBrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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